molecular formula C21H17N3O3S B3710472 N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-methyl-4-nitrobenzamide

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-methyl-4-nitrobenzamide

Cat. No.: B3710472
M. Wt: 391.4 g/mol
InChI Key: STLNSQBLEWDCHC-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-methyl-4-nitrobenzamide is a compound that belongs to the class of acenaphthene derivatives. These compounds are known for their diverse biological properties, including antitumor, antifungal, antimicrobial, anti-inflammatory, and insecticidal activities . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-methyl-4-nitrobenzamide typically involves multiple steps. One common synthetic route starts with the reaction of commercially available acenaphthene with bromoacetyl bromide in the presence of aluminum chloride to produce 5-bromoacetylacenaphthene . This intermediate is then reacted with 2-thiourea or aryl thioureas under reflux conditions using ethanol as a solvent to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-methyl-4-nitrobenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential antitumor and antimicrobial properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-12-11-15(8-10-18(12)24(26)27)20(25)23-21(28)22-17-9-7-14-6-5-13-3-2-4-16(17)19(13)14/h2-4,7-11H,5-6H2,1H3,(H2,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLNSQBLEWDCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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